molecular formula C17H22Cl2N2O2 B4611683 N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No.: B4611683
M. Wt: 357.3 g/mol
InChI Key: FHWCAICDDRWWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H22Cl2N2O2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.1058333 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

One study investigated the metabolism and pharmacokinetics of CP-945,598, a cannabinoid CB1 receptor antagonist, highlighting extensive metabolism involving processes such as N-de-ethylation and amide hydrolysis, with CYP3A4/3A5 playing a significant role in oxidative metabolism. This study provides insights into how similar compounds might be metabolized in the human body (Miao et al., 2012).

Environmental and Health Impacts

Research on prenatal exposure to pesticides and polychlorinated biphenyls (PCBs) has shown that these chemicals, known for their developmental toxicity, could be linked to adverse pregnancy outcomes and may influence birth weight and head circumference. This suggests that environmental exposure to related chlorinated or pesticide compounds could have significant health implications (Wolff et al., 2007).

Novel Psychoactive Substances and Toxicological Analysis

Another area of research involves the identification and toxicological analysis of novel psychoactive substances, including synthetic opioids and designer drugs, which are relevant for understanding the potential abuse and toxicity profiles of new chemical entities. For example, the study on MT-45, a novel synthetic opioid, discusses its identification in drug-related deaths and emphasizes the need for awareness of such substances' harmful effects (Helander et al., 2014).

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-9-7-11(8-10-21)15(22)20-13-6-4-5-12(18)14(13)19/h4-6,11H,7-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWCAICDDRWWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.